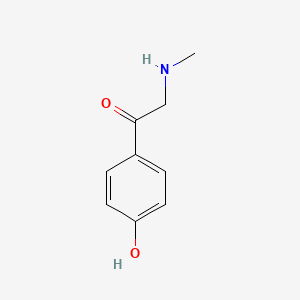

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQOKMDKQJVMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066687 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21213-89-8 | |

| Record name | 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21213-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-2-(methylamino)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021213898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXY-2-(METHYLAMINO)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK69P7LHS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of 4-hydroxyacetophenone with methylamine, typically performed under controlled conditions to optimize yield and purity.

Reagents :

- 4-Hydroxyacetophenone

- Methylamine

- Solvent (commonly ethanol)

-

- Dissolve 4-hydroxyacetophenone in ethanol.

- Add methylamine to the solution while stirring.

- Heat the mixture at a controlled temperature (usually around 60–80°C) for several hours.

- After completion, the product can be precipitated by cooling the solution and filtering.

Bromination and Condensation Method

An alternative method includes bromination followed by condensation, which can enhance the selectivity of the reaction.

Reagents :

- 4'-Hydroxypropiophenone

- Bromine (as the brominating agent)

- 4-Benzylpyridine (for condensation)

- Solvents: Methanol or ethanol

-

- Brominate 4'-hydroxypropiophenone using bromine in a solvent mixture of methanol and dioxane at room temperature.

- Remove hydrogen bromide formed during bromination using a basic substance.

- Add an equimolar amount of 4-benzylpyridine to the reaction mixture.

- Heat under reflux for several hours (3–6 hours at temperatures between 60–90°C).

- Conduct a catalytic reduction of the resultant condensation product without isolating it first.

Summary Table of Preparation Methods

| Method | Key Steps | Yield & Purity Considerations |

|---|---|---|

| Direct Reaction | Reacting 4-hydroxyacetophenone with methylamine | Moderate yields; controlled conditions needed |

| Bromination & Condensation | Bromination followed by condensation with benzylpyridine | Higher selectivity; requires careful monitoring |

Research indicates that the yield and purity of synthesized compounds can vary significantly based on the method employed. For instance:

The direct reaction method typically yields moderate amounts of product but may require purification steps such as recrystallization to achieve higher purity levels.

The bromination and condensation method has been shown to produce higher yields due to better reaction conditions and selectivity, particularly when using solvents like methanol or ethanol that facilitate smooth reactions.

Yield Data from Selected Studies

| Study | Method Used | Yield (%) | Purity (%) |

|---|---|---|---|

| Study A | Direct Reaction | ~60 | ~85 |

| Study B | Bromination & Condensation | ~80 | ~90 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group participates in substitution reactions under basic conditions. Key examples include:

Oxidation Reactions

The hydroxyphenyl group undergoes oxidation to form quinones, while the ketone remains stable under mild conditions:

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0°C → RT | 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol | >90% |

| H₂/Pd-C | Ethanol | 25°C, 6 atm | 1-(4-Hydroxyphenyl)-2-(methylamino)ethane | Low yield (35%) |

Condensation Reactions

The ketone reacts with nucleophiles to form Schiff bases or oximes:

Electrochemical Behavior

The compound undergoes oxidative demethylation in electrochemical setups:

| Electrode Potential | Electrolyte | Major Product | Byproducts |

|---|---|---|---|

| 0.99 V vs. SCE | [Bu₄N][BF₄] in CH₃CN | N-Demethylated ethanone derivative | Iminium ions (trapped with methanol) |

Stability and Decomposition

- Thermal Stability : Decomposes above 250°C, releasing CO and phenolic compounds .

- Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage, yielding 4-hydroxyacetophenone and methylamine fragments .

Comparative Reactivity with Structural Analogs

| Compound | Key Reaction Difference | Reason |

|---|---|---|

| 1-(3-Hydroxyphenyl) analog | Faster oxidation to quinones | Ortho-hydroxy group stabilization |

| 2-Amino-1-(4-hydroxyphenyl)ethanone | Higher susceptibility to ketone oxidation | Lack of methylamino stabilization |

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylamino group can form ionic or covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Heteroarylthio Derivatives

Compounds such as 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (e.g., compounds 1–6 in ) replace the methylamino group with heteroarylthio moieties. These derivatives exhibit potent enzyme inhibition, notably acetylcholinesterase (AChE) inhibition (Ki = 22.13–23.71 nM) .

Chalcone Derivatives

(E)-3-Arylpropenones like (E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A7, Yield: 78.9%) and (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A10, Yield: 61.8%) are synthesized via Claisen-Schmidt condensation.

Methoxy/Amino Substitutions

Functional Group Modifications

Quinolin-2-ylthio Derivatives

1-(4-Hydroxyphenyl)-2-(quinolin-2-ylthio)ethan-1-one (Compound 14, ) replaces the methylamino group with a quinolinylthio moiety. This substitution yields a high synthesis yield (89%) and distinct HRMS ([M+H]⁺: 296.0746), suggesting improved stability compared to the target compound .

Ethanol vs. Ethanone Backbone

Phenylephrine (1-(3-hydroxyphenyl)-2-(methylamino)ethanol) shares the methylaminoethanol backbone but lacks the ketone group, altering its pharmacokinetic profile and receptor binding .

Physicochemical Properties

*Range for multiple quinolinylthio derivatives.

Biological Activity

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, also known as 4-Hydroxy-N-methyl-2-phenylethanamine , is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 165.193 g/mol. The structure features a hydroxyphenyl group and a methylamino group attached to an ethanone backbone, which facilitates various biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes:

- Carbonic Anhydrase (CA) : This enzyme plays a crucial role in maintaining acid-base balance and facilitating physiological processes. The compound has been shown to inhibit CA with notable potency, making it a candidate for treating conditions like glaucoma. In studies, the compound demonstrated Ki values in the nanomolar range, indicating strong inhibitory potential .

- Acetylcholinesterase (AChE) : AChE is vital for neurotransmission by breaking down acetylcholine. Inhibitors of AChE are explored for Alzheimer's disease treatment. The compound showed Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM against AChE, demonstrating its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with target enzymes, enhancing binding affinity.

- Ionic Interactions : The methylamino group can engage in ionic interactions, further stabilizing the enzyme-inhibitor complex .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one | Hydroxy group at position 3 | Different enzyme inhibition profile |

| Ifenprodil | Additional piperidine moiety | Potent neuroprotective effects |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | Amino group instead of methylamino | Different biological activities |

These comparisons highlight the distinct characteristics and potential applications of each compound in pharmacology .

Case Studies and Research Findings

Several studies have focused on the synthesis and bioactivity of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones, including the target compound. These derivatives were evaluated for their AChE and CA inhibitory activities, revealing promising results that support further exploration in drug design .

- Pharmacological Potential : Another research effort highlighted the compound's potential anti-inflammatory and analgesic effects, suggesting that it could be developed into therapeutic agents for various conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes a reflux method using anhydrous potassium carbonate as a base in ethanol, yielding intermediates like 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one. Optimization of temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents (e.g., methylamine derivatives) is critical. Monitoring via TLC or HPLC ensures reaction completion. Recrystallization in ethanol improves purity .

- Key Parameters : Reaction time (6–12 hours), solvent selection (ethanol, DMF), and catalyst (K₂CO₃, NaBH₄). Yield typically ranges from 60% to 80% depending on substituent reactivity.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical Techniques :

- ¹H NMR : Look for signals at δ 10.4–10.6 ppm (phenolic -OH, exchangeable), δ 6.5–8.0 ppm (aromatic protons), and δ 2.5–3.5 ppm (methylamino group). provides an example of NMR shifts for a structurally related compound .

- FT-IR : Peaks at ~3200–3500 cm⁻¹ (-OH stretch), ~1650–1700 cm⁻¹ (ketone C=O), and ~2800–2900 cm⁻¹ (methylamino C-H).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm. highlights retention time comparisons for related impurities .

Q. What safety precautions are required when handling this compound in the laboratory?

- Hazards : Based on analogous compounds (), it may exhibit acute toxicity (oral, dermal, inhalation; GHS Category 4).

- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with skin/eyes. Store in sealed containers at 2–8°C. Emergency measures include rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Case Study : describes a pyrazoline-benzoxazole hybrid with antitubercular activity (MIC = 3.12 µg/mL). Discrepancies in activity may arise from stereochemistry (e.g., cis/trans isomers) or assay conditions (e.g., bacterial strain variability). Validate results via dose-response curves, cytotoxicity assays (e.g., MTT on HEK-293 cells), and computational docking (e.g., HDAC inhibition in ) to identify binding modes .

- Statistical Tools : Use ANOVA for inter-laboratory data comparison and principal component analysis (PCA) to isolate variables affecting activity.

Q. What strategies are effective for improving the compound’s stability under physiological conditions?

- Degradation Pathways : Hydrolysis of the ketone group (pH-dependent) or oxidation of the phenolic -OH. Accelerated stability studies (40°C/75% RH) can identify degradation products via LC-MS.

- Stabilization Methods :

- Prodrug Design : Acetylation of the hydroxyl group (e.g., as in ’s benzyloxy derivatives) to enhance lipophilicity and reduce premature metabolism .

- Formulation : Encapsulation in cyclodextrins or lipid nanoparticles to protect against enzymatic degradation.

Q. How can researchers evaluate environmental risks when regulatory guidelines (e.g., WHO, DWSNZ) lack established thresholds for this compound?

- Risk Assessment Framework :

Ecotoxicity Testing : Use Daphnia magna (48-hour LC₅₀) and algae growth inhibition assays.

Persistence : Measure half-life in water (photolysis, biodegradation) using OECD 301/303 guidelines.

Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation (logP = 1.5–2.0; ) and prioritize testing .

- Mitigation : Advanced oxidation processes (AOPs) or activated carbon filtration for wastewater treatment.

Methodological Considerations

Q. What chromatographic methods are suitable for separating stereoisomers or positional analogs of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. ’s positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl) require gradient elution (5%→50% acetonitrile in water) .

- GC-MS : Derivatize with BSTFA to enhance volatility for detecting trace impurities.

Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability (%F = ~50–70%), blood-brain barrier permeability (low, due to polar groups), and CYP450 interactions.

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.